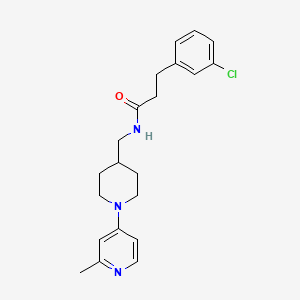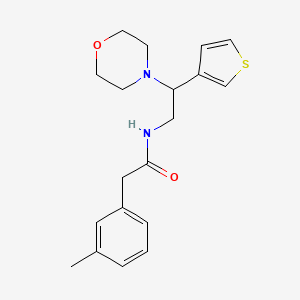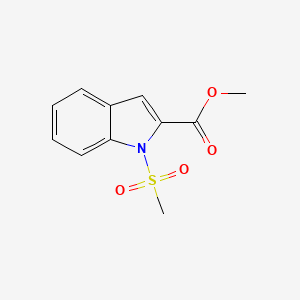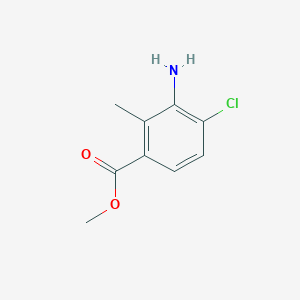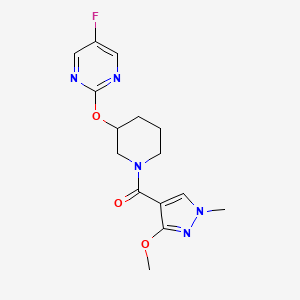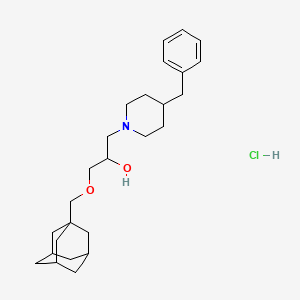
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride typically begins with the adamantane derivative. One key step involves introducing the methoxy group through an etherification reaction, followed by coupling with the piperidine derivative under controlled conditions. Subsequent steps include purifications and crystallization to yield the final hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound would likely involve a series of large-scale chemical reactions, starting from readily available precursors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. The final product is usually isolated through crystallization and purification techniques, ensuring it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reducing agents can potentially convert certain functional groups to their corresponding alcohols or hydrocarbons.
Substitution: Particularly at the piperidine ring, where nucleophilic substitution can take place.
Common Reagents and Conditions:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Halogenating agents like chlorine or bromine, typically in polar solvents.
Major Products Formed: The primary products depend on the specific reaction conditions, but common products include oxidized derivatives (e.g., ketones), reduced compounds, and various substituted analogs of the original molecule.
Scientific Research Applications
This compound has notable scientific research applications across multiple domains:
Chemistry: Its structural framework makes it a valuable template for studying complex molecular interactions.
Medicine: Its unique structure may offer insights into the development of pharmaceutical agents, particularly for targeting neurological pathways.
Industry: The compound could be utilized in the creation of advanced materials due to its stability and distinctive properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride exerts its effects involves binding to specific molecular targets, potentially including membrane receptors or enzymes. This interaction can alter cellular pathways, leading to various physiological responses. Detailed studies are necessary to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Amantadine: Primarily used as an antiviral and in Parkinson's disease.
Memantine: Utilized in the treatment of Alzheimer's disease.
Rimantadine: Another antiviral agent with a similar adamantane backbone.
This compound's unique structure allows it to explore new avenues in scientific research, making it a valuable asset in the field of synthetic chemistry.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO2.ClH/c28-25(17-27-8-6-21(7-9-27)10-20-4-2-1-3-5-20)18-29-19-26-14-22-11-23(15-26)13-24(12-22)16-26;/h1-5,21-25,28H,6-19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJUMDWCNBGLFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2397218.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2397219.png)
![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)
![N-(4-acetylphenyl)-2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2397222.png)
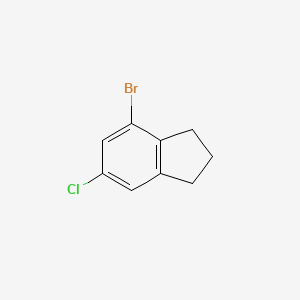
![[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride](/img/structure/B2397224.png)
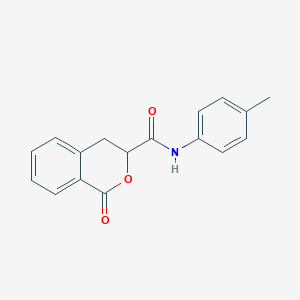
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2397230.png)
